molecular formula C13H6Br3ClN2O B13804897 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 637303-18-5

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13804897
CAS No.: 637303-18-5
M. Wt: 481.36 g/mol
InChI Key: TWYQNYQDGMXEBD-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole, followed by amination to introduce the amine group at the 5-position. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can remove halogen atoms or reduce the benzoxazole ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its halogen atoms and benzoxazole ring. These interactions can modulate biological pathways, leading to various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-(5-chloro-2-chlorophenyl)-1,3-benzoxazol-5-amine
  • 4,6-Dibromo-2-(5-bromo-2-fluorophenyl)-1,3-benzoxazol-5-amine
  • 4,6-Dibromo-2-(5-bromo-2-methylphenyl)-1,3-benzoxazol-5-amine

Uniqueness

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of halogen atoms and the benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

CAS No.

637303-18-5

Molecular Formula

C13H6Br3ClN2O

Molecular Weight

481.36 g/mol

IUPAC Name

4,6-dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H6Br3ClN2O/c14-5-1-2-8(17)6(3-5)13-19-12-9(20-13)4-7(15)11(18)10(12)16/h1-4H,18H2

InChI Key

TWYQNYQDGMXEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl

Origin of Product

United States

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